4-Bromo-2-ethynylthiophene
Overview
Description
4-Bromo-2-ethynylthiophene: is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the fourth position and an ethynyl group at the second position of the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethynylthiophene typically involves the bromination of 2-ethynylthiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain pure this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-ethynylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex organic molecules.
Oxidation Products: Carbonyl-containing thiophenes.
Reduction Products: Alkenyl-substituted thiophenes.
Scientific Research Applications
4-Bromo-2-ethynylthiophene has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: It is used in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethynylthiophene depends on the specific application and the target molecule. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form the final product . In biological studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Comparison with Similar Compounds
4-Bromo-2-fluoroanisole: Contains a fluorine atom instead of an ethynyl group.
4-Bromo-2-methylaniline: Contains an amino group instead of an ethynyl group.
2-Bromo-4-hexylthiophene: Contains a hexyl group instead of an ethynyl group.
Uniqueness: this compound is unique due to the presence of both a bromine atom and an ethynyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to undergo coupling reactions and form complex organic molecules sets it apart from other similar compounds.
Properties
IUPAC Name |
4-bromo-2-ethynylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrS/c1-2-6-3-5(7)4-8-6/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSJGYZPEOFUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699298 | |
Record name | 4-Bromo-2-ethynylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690266-87-6 | |
Record name | 4-Bromo-2-ethynylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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